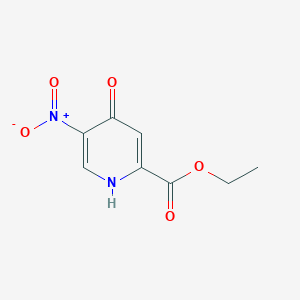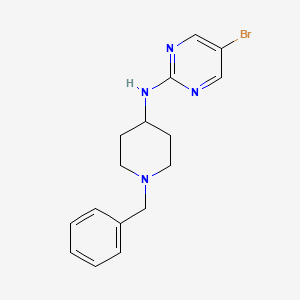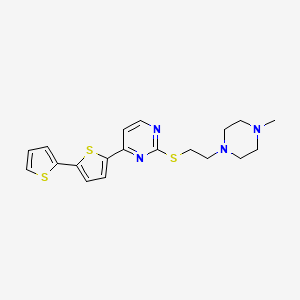
4-Chloro-6-methoxypicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxypicolinaldehyde is a heterocyclic organic compound with the molecular formula C7H6ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 6-methoxypicolinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-6-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: 4-Chloro-6-methoxypicolinic acid.
Reduction: 4-Chloro-6-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-6-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-Chloro-6-methoxypicolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
6-Methoxypicolinaldehyde: Lacks the chlorine atom at the 4-position, which can affect its reactivity and applications.
4-Chloro-2-methoxypyridine: Similar structure but with the methoxy group at the 2-position instead of the 6-position.
4-Chloro-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group at the 6-position
Uniqueness
4-Chloro-6-methoxypicolinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
4-chloro-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |
InChIキー |
ZAJJCCSCIHHDMT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

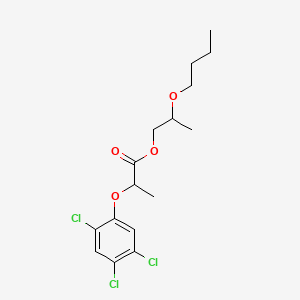
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
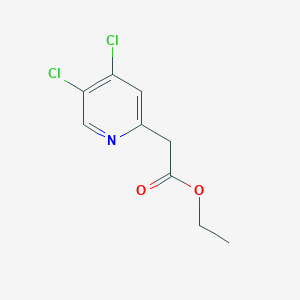
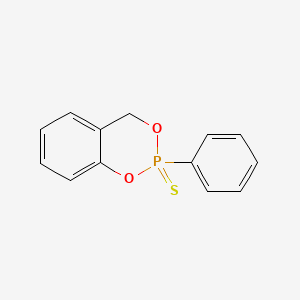
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)

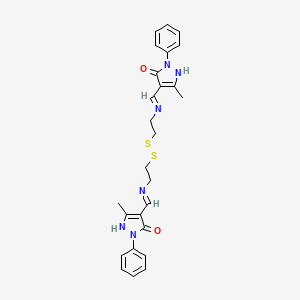
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
